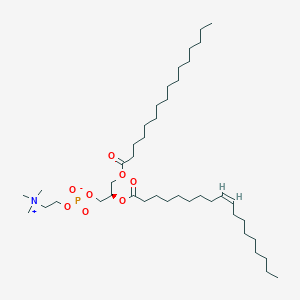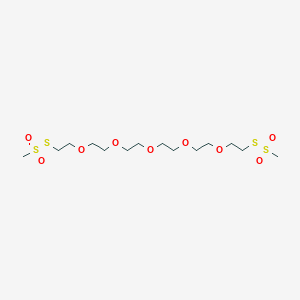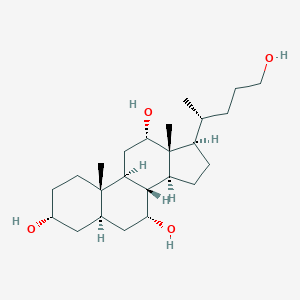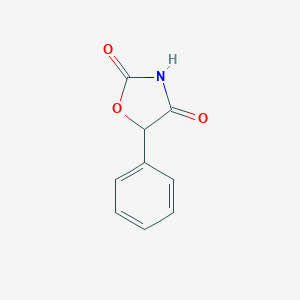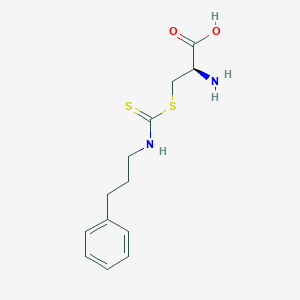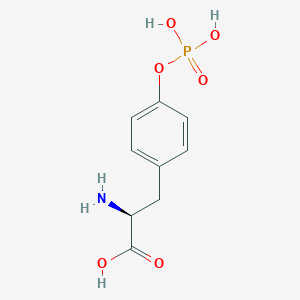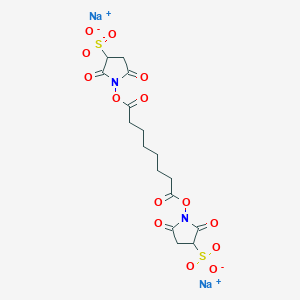
Sal de sodio de bis(sulfosuccinimidil) suberato
Descripción general
Descripción
Synthesis Analysis
The synthesis of BS^3 involves the incorporation of N-hydroxysulfosuccinimide into active ester molecules, leading to highly efficient protein cross-linkers like BS^3 and its derivatives. These reagents exhibit hydrophilic and membrane-impermeant properties, making them suitable for cross-linking proteins at physiological pH without penetrating cellular membranes (Staros, 1982).
Molecular Structure Analysis
The molecular structure of BS^3 and its behavior in protein cross-linking were explored through studies on human erythrocytes and erythrocyte membranes. BS^3 was shown to efficiently cross-link subunits of the anion channel (band 3) to covalent dimers at the extracytoplasmic membrane face, demonstrating its specificity and effectiveness in protein interaction studies (Staros, 1982).
Chemical Reactions and Properties
BS^3 is used in various chemical reactions for cross-linking proteins. For instance, it has been employed to cross-link human erythrocyte band 3, indicating ligand modulation of alternate quaternary forms of the protein. These forms include covalent dimers and noncovalent tetramers, showcasing the versatility of BS^3 in modulating protein structure and interactions (Salhany, Sloan, & Cordes, 1990).
Physical Properties Analysis
The physical properties of BS^3-enhanced systems, such as helix-shaped microchannels combined with BS^3 for biomolecule isolation from liquid biopsies, reveal its utility in changing the sample preparation paradigm. This combination has demonstrated efficacy in pathogen enrichment and nucleic acid isolation, highlighting BS^3's role in enhancing diagnostic applications (Choong Eun Jin et al., 2020).
Aplicaciones Científicas De Investigación
Entrecruzamiento de proteínas de la superficie celular
BS3 Crosslinker se utiliza para entrecruzar proteínas de la superficie celular antes de la lisis celular y la inmunoprecipitación . Este proceso es crucial en el estudio de las interacciones proteína-proteína y la función celular.
Identificación de interacciones receptor-ligando
BS3 Crosslinker se utiliza para identificar interacciones receptor-ligando mediante entrecruzamiento químico . Esta aplicación es importante en el campo de la farmacología y el descubrimiento de fármacos, donde la comprensión de estas interacciones puede conducir al desarrollo de nuevos fármacos.
Fijación de interacciones proteicas
BS3 Crosslinker se utiliza para 'fijar' las interacciones proteicas para permitir la identificación de interacciones proteicas débiles o transitorias . Esto es particularmente útil en el estudio de complejos proteicos dinámicos.
Identificación de interacciones proteicas de vecinos cercanos
BS3 Crosslinker se utiliza para identificar interacciones proteicas de vecinos cercanos . Esta aplicación es importante en el estudio de las redes de proteínas y los procesos celulares.
Preparación de conjugados proteína-proteína
BS3 Crosslinker es útil para la preparación de conjugados proteína-proteína, receptor-ligando y hapteno-portador de moléculas . Esto tiene aplicaciones en el desarrollo de vacunas y sistemas de administración de fármacos dirigidos.
Entrecruzamiento de oligómeros Aβ1–42
En un estudio específico, BS3 Crosslinker se utilizó para entrecruzar oligómeros Aβ1–42 antes de la electroforesis . Esta aplicación es particularmente relevante en el estudio de la enfermedad de Alzheimer, donde los oligómeros Aβ1–42 están implicados.
7. Detección de oligómeros Aβ intra-membrana y extra-membrana BS3 Crosslinker es más adecuado para detectar oligómeros Aβ intra-membrana y oligómeros Aβ extra-membrana . Esta aplicación es crucial para comprender la patogénesis de la enfermedad de Alzheimer.
Entrecruzamiento de amina a amina
BS3 Crosslinker es un entrecruzador de amina a amina que es homobifuncional, soluble en agua, no escindíble e impermeable a la membrana
Mecanismo De Acción
Target of Action
Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .
Mode of Action
BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimidyl leaving group . This reaction results in the covalent bonding of the target molecules, effectively crosslinking them .
Biochemical Pathways
The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By crosslinking proteins, BS3 can stabilize protein complexes, allowing for the identification of weak or transient protein interactions . This can be particularly useful in immuno-technologies and protein studies .
Pharmacokinetics
It’s worth noting that bs3 is water-soluble , which can influence its distribution and interaction with target molecules in an experimental setting.
Result of Action
The result of BS3 Crosslinker’s action is the formation of stable, covalent bonds between proteins. This can ‘fix’ protein interactions, allowing researchers to identify and study these interactions more effectively . For example, BS3 has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, proving more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .
Action Environment
The action of BS3 Crosslinker can be influenced by environmental factors such as pH and solvent. The NHS ester groups in BS3 react with primary amines most efficiently at pH 7-9 . Additionally, BS3 is water-soluble, eliminating the need for organic solvents which may perturb protein structure . It’s also worth noting that BS3 is moisture-sensitive and will hydrolyze, so it should be prepared immediately before use .
Propiedades
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127634-19-9 | |
| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was BS3 chosen as the crosslinker in these studies?
A1: While the articles don't explicitly state the reasons behind choosing BS3, several factors make it suitable for studying protein complexes. BS3 is a homo-bifunctional crosslinker, meaning it possesses two identical reactive groups capable of binding to amine groups, which are commonly found on the side chains of lysine residues in proteins. [, ] This allows BS3 to create crosslinks between different protein subunits within a complex. Additionally, BS3 has a spacer arm of ~11.4 Å, which enables it to bridge a suitable distance for capturing interactions between neighboring protein subunits. []
Q2: What information can be gained from using BS3 crosslinking coupled with mass spectrometry in studying protein complexes?
A2: The combination of BS3 crosslinking and mass spectrometry (XL-MS) provides insights into the spatial organization and interactions within protein complexes. In the study on the human TIM22 complex, BS3 crosslinking allowed researchers to identify which specific amino acid residues from different subunits were close enough to be crosslinked. [] By analyzing the crosslinked peptides using mass spectrometry, they could map the proximity of these residues and deduce the architecture and potential interaction sites within the TIM22 complex. [] This technique helps to elucidate the structural organization of complex protein assemblies, which is crucial for understanding their function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



